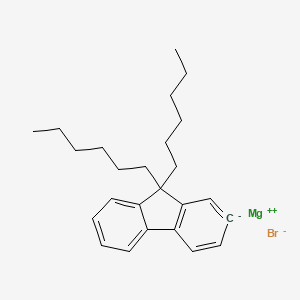
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is a complex organometallic compound that combines magnesium, bromide, and a fluorenyl moiety substituted with hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide typically involves the reaction of 9,9-dihexylfluorene with a magnesium halide, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 9,9-dihexylfluorene: This involves the alkylation of fluorene with hexyl bromide in the presence of a strong base like sodium hydride.
Formation of the Grignard Reagent: The 9,9-dihexylfluorene is then reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.
Reaction with Magnesium Bromide: The Grignard reagent is subsequently treated with magnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Functionalized fluorenes with various substituents.
Scientific Research Applications
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Mechanism of Action
The mechanism of action of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide involves its ability to participate in electron transfer processes. The fluorenyl moiety can stabilize radical intermediates, making it an effective catalyst in various reactions. The magnesium center plays a crucial role in coordinating with substrates and facilitating reaction pathways.
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexylfluorene: Lacks the magnesium and bromide components but shares the fluorenyl structure.
Magnesium;9,9-dioctyl-2H-fluoren-2-ide;bromide: Similar structure with octyl groups instead of hexyl groups.
Magnesium;9,9-diphenyl-2H-fluoren-2-ide;bromide: Contains phenyl groups instead of hexyl groups.
Uniqueness
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is unique due to its specific combination of magnesium, bromide, and hexyl-substituted fluorenyl moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis.
Properties
CAS No. |
610787-98-9 |
|---|---|
Molecular Formula |
C25H33BrMg |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide |
InChI |
InChI=1S/C25H33.BrH.Mg/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25;;/h9-11,15-18H,3-8,13-14,19-20H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SKRADMOSQXYCCH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=[C-]C=C3)CCCCCC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
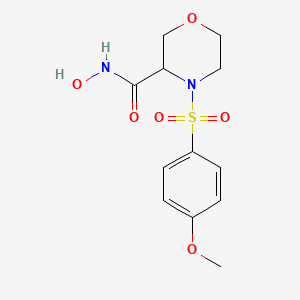
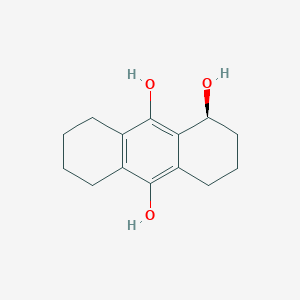

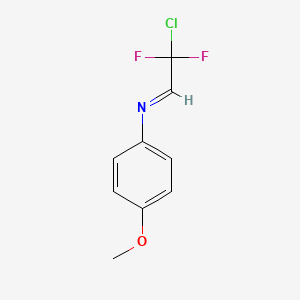
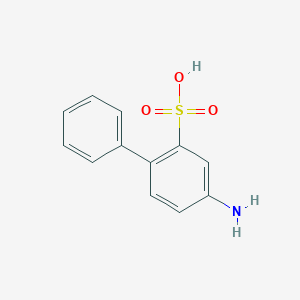
silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
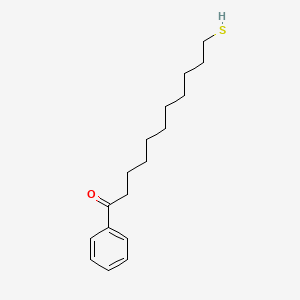
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
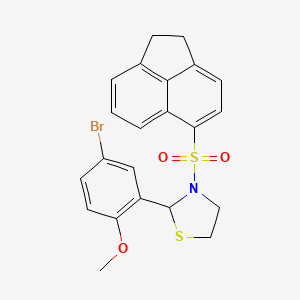
![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
